N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is C₁₇H₁₄ClN₃O₂S, with a molecular weight of ~379.8 g/mol (estimated). It belongs to a class of heterocyclic compounds known for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-2-3-12(17)8-13(10)19-14(22)9-24-16-21-20-15(23-16)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNOZKYFCEFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H18ClN5OS
- Molecular Weight : 388.99 g/mol
- SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CN=CC=C3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 388.09935 | 190.0 |
| [M+Na]+ | 410.08129 | 204.9 |
| [M+NH4]+ | 405.12589 | 196.5 |
| [M+K]+ | 426.05523 | 196.6 |
| [M-H]- | 386.08479 | 194.3 |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring system exhibit notable antimicrobial properties. The study by Dhumal et al. (2021) highlighted that various derivatives of the 1,3,4-oxadiazole scaffold demonstrated significant antibacterial activity against Mycobacterium bovis BCG, with some compounds showing potency comparable to established antibiotics like gentamicin .
Case Study: Antitubercular Activity
In a comparative study, pyridine-based oxadiazole derivatives were synthesized and evaluated for their antitubercular effects. Notably, certain compounds displayed MIC values as low as 4 µM against drug-resistant strains of Mycobacterium tuberculosis . This suggests that this compound may also possess similar antitubercular properties.
The mechanisms underlying the biological activities of oxadiazole derivatives often involve the inhibition of key metabolic pathways in bacteria and cancer cells. For instance, compounds have been shown to inhibit enzymes involved in fatty acid biosynthesis, such as enoyl-acyl carrier protein (ACP) reductase and enoyl reductase (InhA), leading to disrupted cell membrane integrity and ultimately cell death .
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Groups
Key Observations :
Analogs with Antimicrobial Activity
Key Observations :
Enzyme-Targeted Analogs
Key Observations :
- The pyridin-4-yl group is a common feature in enzyme inhibitors, suggesting its role in binding to hydrophobic pockets in targets like EGFR or acetylcholinesterase .
- The target compound’s 5-chloro-2-methylphenyl group may limit its enzyme selectivity compared to indole-containing analogs (e.g., 132) .
Physicochemical Properties and Toxicity
Key Observations :
- Toxicity is influenced by substituents: 4-chlorophenyl derivatives (6g, 6j) show higher cytotoxicity, whereas pyridin-4-yl analogs (D386-1064) are marketed as low-toxicity intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
